molecular formula C4H7ClN4O B1668762 2,4-Diaminopyrimidin-5-ol CAS No. 70035-83-5

2,4-Diaminopyrimidin-5-ol

Cat. No.: B1668762
CAS No.: 70035-83-5
M. Wt: 126.12 g/mol
InChI Key: GJKNGZHORWERTN-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminopyrimidin-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with suitable reagents to introduce the hydroxyl group at the 5-position. For instance, the treatment of 2,4-diaminopyrimidine with sodium hydroxide and hydrogen peroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Diaminopyrimidin-5-ol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Research has demonstrated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains, including Bacillus anthracis. Studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth .
  • Antiplasmodial Activity : It has also been evaluated for antiplasmodial activity against Plasmodium falciparum, with certain derivatives showing promising results in vitro .

Medical Applications

Due to its mechanism of action targeting DHFR, this compound is being explored as a therapeutic agent for various diseases:

  • Antibiotic Development : The compound's derivatives are being developed as potential antibiotics to combat resistant bacterial strains. For instance, modifications to the dihydrophthalazine moiety have been shown to enhance potency against resistant Bacillus anthracis strains .
  • Antimalarial Drugs : Its role in inhibiting folate synthesis pathways makes it a candidate for developing new antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of dihydrophthalazine-appended 2,4-diaminopyrimidines against Bacillus anthracis. The most active compound exhibited an IC50 value of 0.86 µM, demonstrating significant potential as an antibiotic .

Case Study 2: Antiplasmodial Activity

Research on substituted pyrimidine-2,4-diamines revealed that compounds with substitutions at the 5-position showed better antiplasmodial activity than those modified at the 6-position. This highlights the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 2,4-Diaminopyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the hydroxyl group at the 5-position.

    2,4-Diamino-6-hydroxypyrimidine: Has an additional hydroxyl group at the 6-position.

    2,4-Diamino-5-methylpyrimidine: Contains a methyl group instead of a hydroxyl group at the 5-position.

Uniqueness

2,4-Diaminopyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Biological Activity

2,4-Diaminopyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This compound's structure, featuring two amino groups and a hydroxyl group, positions it as a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

The primary biological activity of this compound is attributed to its interaction with dihydrofolate reductase (DHFR) in various organisms, including Mycobacterium tuberculosis (mt-DHFR). The compound binds to the glycerol binding site of mt-DHFR, inhibiting the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway essential for DNA replication and RNA synthesis, leading to decreased nucleotide availability and ultimately affecting cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its design includes side chains that enhance its hydrophilicity, facilitating cell entry. This characteristic is crucial for its efficacy as a therapeutic agent against intracellular pathogens like Mycobacterium tuberculosis .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrated inhibitory effects against various bacterial strains.
  • Antiviral Properties : Investigated for potential antiviral applications.
  • Cancer Therapy : Evaluated as a dual-action agent targeting both DHFR and receptor tyrosine kinases (RTKs), potentially enhancing therapeutic efficacy while reducing resistance development .

1. Inhibition of Dihydrofolate Reductase

A study highlighted the selective inhibition of mt-DHFR by derivatives of 2,4-diaminopyrimidine. Compounds were designed to occupy the glycerol binding site effectively, showing promising results in inhibiting Mycobacterium tuberculosis growth. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis .

2. Dual Targeting in Cancer Therapy

Research has explored the synthesis of compounds combining DHFR inhibition with RTK inhibition. These compounds demonstrated significant tumor growth inhibition in mouse models, suggesting that targeting multiple pathways could enhance therapeutic outcomes in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameStructure FeaturesUnique AspectsBiological Activity
2-AminopyrimidineSingle amino group at position 2Simpler structure; less biological activityLimited
4-Amino-2-pyrimidinoneAmino group at position 4Different reactivity profileModerate
5-AminouracilAmino group at position 5Primarily used in antiviral applicationsHigh

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diaminopyrimidin-5-ol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted guanidines with β-keto esters under acidic or basic conditions. For example, ammonium acetate (NH₄OAc) in glacial acetic acid at 108°C has been used for analogous pyrimidine derivatives .
  • Key Variables : Temperature, solvent polarity, and catalyst type (e.g., Lewis acids) critically affect regioselectivity. Lower yields (<50%) are common due to competing side reactions (e.g., oxidation of amino groups).

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Methodology :

  • HPLC-MS : Detects trace impurities (e.g., 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol, a common byproduct) .
  • ¹H/¹³C NMR : Confirms structural integrity; the 5-ol group exhibits a characteristic downfield shift (~δ 10–12 ppm) .
    • Data Interpretation : Purity ≥95% is acceptable for most biological assays. Use EP/Pharm. Eur. impurity standards for pharmaceutical-grade synthesis .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

Condition Stability Degradation Products Reference
25°C, dry N₂ atmosphereStable ≥6 monthsNone detected
40°C, 75% humidity30% degradation in 3 months2,4-Diaminopyrimidine (dehydration)
  • Recommendation : Store in airtight containers with desiccants at –20°C for long-term use.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for targeted bioactivity?

  • Methodology :

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., halogenation at the 5-position) .
  • Molecular Docking : Screen derivatives against enzymes (e.g., dihydrofolate reductase) to prioritize synthetic targets .
    • Case Study : Cu(II) complexes of analogous pyrimidines show enhanced antimicrobial activity via metal coordination .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodology :

  • Dose-Response Curves : Address variability in IC₅₀ values (e.g., anticancer assays may conflate cytotoxicity with off-target effects) .
  • Meta-Analysis : Cross-reference data from >3 independent studies to identify confounding factors (e.g., solvent DMSO masking true activity) .
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles .

Q. How can researchers design robust in vivo models to evaluate the pharmacokinetics of this compound?

  • Methodology :

  • Radiolabeling : Use ¹⁴C-tagged analogs to track absorption/distribution in rodent models .
  • Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidation at the 5-ol group) .
    • Challenge : Low oral bioavailability (<20%) due to poor solubility; consider nanoformulation or prodrug strategies .

Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in this compound crystals?

  • Methodology :

  • Single-Crystal XRD : Resolves H-bond networks (e.g., N–H···O interactions between amino and hydroxyl groups) .
  • IR Spectroscopy : Bands at ~3350 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm intermolecular interactions .

Q. Tables of Key Data

Table 1. Stability of this compound Under Accelerated Conditions

ParameterValueReference
Half-life (25°C)>12 months
pKa (5-ol group)8.2 ± 0.3
LogP (octanol/water)–0.75

Table 2. Common Impurities in Synthetic Batches

Impurity NameCAS No.Detection MethodReference
2-Amino-5-hydroxymethylpyrimidine29606-06-2HPLC-UV
4-Amino-5-benzylpyrimidin-2-ol92440-76-1LC-MS

Properties

IUPAC Name

2,4-diaminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGHJCYLMLPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520111
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70035-83-5
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 23.0 grams (0.235 mole) of concentrated sulfuric acid and about 18 mL of water was heated to reflux, and 48.5 grams (0.235 mole) of 2,4-diamino-5-pyrimidinyl hydrogen sulfate was added in one portion. Upon completion of addition, the reaction mixture was heated at reflux for ten minutes and then was immediately cooled in an ice-water bath. The resultant solid was collected by filtration, and the filter cake was washed with 100 mL of cold water. The solid was dried, yielding 34.0 grams of 2,4-diamino-5-hydroxypyrimidine hydrosulfate salt, mp 290° C., dec. The NMR spectrum was consistent with the proposed structure.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

W3, W8, and W10 were further subcloned into a modified pGEX4T-1 plasmid (Pharmacia Biotech, Uppsala, Sweden) (where a NdeI cloning site was inserted between the BamHI and EcoRI sites) as NdeI-NotI fragments to generate glutathione S-transferase (GST) tagged fusion proteins. A similar strategy was used to generate fusion proteins without the (Gly4Ser)31inker (i.e., W4 (p27-p16), W7 (p2712-178-p16 fusion CDKi W9 (p2725-93-p16)). The nucleic acid and amino acid sequences of the p2725-93-p16 fusion CDKi, W9, without the HA tag and six histidine residues are provided in SEQ ID NO: 23 and SEQ ID NO: 24, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4-Diaminopyrimidin-5-ol

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